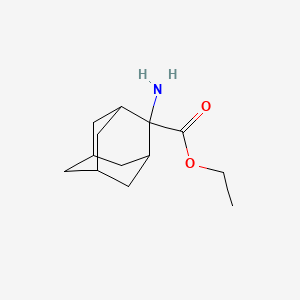

2-Amino-adamantane-2-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-adamantane-2-carboxylic acid ethyl ester is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is of interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The adamantane framework imparts stability and rigidity, making its derivatives valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-adamantane-2-carboxylic acid ethyl ester typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane with ethyl bromoacetate, followed by amination to introduce the amino group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-adamantane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro-adamantane derivatives, adamantane alcohols, and various substituted adamantane compounds.

Scientific Research Applications

2-Amino-adamantane-2-carboxylic acid ethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-adamantane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The rigid adamantane core allows for precise binding to these targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

1-Amino-adamantane: Known for its antiviral properties.

2-Amino-adamantane: Similar structure but lacks the ester group.

1,3-Diamino-adamantane: Contains two amino groups, offering different reactivity and applications.

Uniqueness

2-Amino-adamantane-2-carboxylic acid ethyl ester is unique due to the presence of both an amino group and an ester group on the adamantane core. This combination allows for versatile chemical modifications and applications in various fields .

Biological Activity

2-Amino-adamantane-2-carboxylic acid ethyl ester, also known as ethyl 2-aminoadamantane-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the following steps:

- Formation of Adamantane Derivative : The initial step often includes the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylic acid functionalities.

- Esterification : The carboxylic acid is then converted to its ethyl ester form through a reaction with ethanol in the presence of an acid catalyst.

The compound is characterized by a bulky adamantyl group, which contributes to its lipophilicity and potential for interacting with biological membranes.

Antiviral Properties

Research indicates that 2-amino-adamantane-2-carboxylic acid derivatives exhibit notable antiviral activity. For instance, compounds based on this structure have been investigated for their efficacy against various viral infections, including influenza. The adamantyl group is known to enhance binding affinity to viral proteins, thereby inhibiting viral replication.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell death. This has been particularly noted in Gram-positive bacteria.

Anticancer Activity

Recent investigations have explored the potential anticancer effects of this compound. The structural characteristics allow it to interact with specific cellular pathways involved in cancer cell proliferation and survival. For example, some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.

- Membrane Interaction : Its lipophilic nature facilitates interaction with lipid membranes, altering their integrity and function.

- Receptor Modulation : It may act on specific receptors or ion channels, influencing cellular signaling pathways.

Case Studies

- Antiviral Efficacy Against Influenza : A study published in Journal of Medicinal Chemistry reported that derivatives of 2-amino-adamantane-2-carboxylic acid showed significant inhibition of influenza virus replication in cell cultures, demonstrating IC50 values in the low micromolar range .

- Antimicrobial Activity Evaluation : In a comparative study on various adamantane derivatives, this compound exhibited substantial antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

- Anticancer Studies : Research focusing on the anticancer properties highlighted that specific analogs of this compound led to a reduction in cell viability of breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-aminoadamantane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-16-12(15)13(14)10-4-8-3-9(6-10)7-11(13)5-8/h8-11H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSJFNDIRQPKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C2CC3CC(C2)CC1C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.